diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound is a derivative of thieno[2,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are a class of organic compounds that contain a ring structure made up of at least two different elements, one of which is carbon . Thieno[2,3-c]pyridine derivatives are known to possess various biological activities and play significant roles in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-c]pyridine core, which is a fused ring system containing a thiophene (a five-membered ring with one sulfur atom) and a pyridine (a six-membered ring with one nitrogen atom) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
- 3,6-diethyl 2-(4-chlorobenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate has been studied as a PPARγ agonist. Its ability to modulate gene expression related to glucose uptake, adipogenesis, and lipid metabolism makes it a promising candidate for drug development .
- Research suggests that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. It may be explored further as a potential anti-inflammatory agent .
- Studies have investigated the cytotoxic effects of diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate against cancer cell lines. Its mechanism of action involves interfering with cell proliferation and inducing apoptosis .
- Some thienopyridine derivatives have shown neuroprotective effects by reducing oxidative stress and inflammation. Further research could explore the potential of this compound in neuroprotection .
- Preliminary studies indicate that certain thienopyridine derivatives possess antiviral activity. Investigating the antiviral potential of this compound could lead to novel therapeutic strategies .
- Researchers use it to construct more complex molecules, including heterocyclic compounds and pharmaceutical agents. Its unique structure allows for diverse functionalization and modification .
PPARγ Agonist for Metabolic Disorders
Anti-Inflammatory Properties
Anticancer Activity
Neuroprotective Effects
Antiviral Activity
Synthetic Applications
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethyl 2-[(4-chlorobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O5S/c1-3-27-19(25)16-14-9-10-23(20(26)28-4-2)11-15(14)29-18(16)22-17(24)12-5-7-13(21)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBJRICBICMJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate |
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